BenchChemオンラインストアへようこそ!

Cimetropium Bromide-d4

LC–MS/MS bioanalysis internal standard selection matrix effects

Cimetropium Bromide-d4 (d4-CB) is the gold‑standard deuterated internal standard for accurate LC‑MS/MS quantification of cimetropium bromide in plasma. It co‑elutes identically with the analyte, outperforming structural analogs by compensating for matrix effects, ion suppression, and extraction variability. Essential for regulatory‑compliant bioequivalence studies and metabolite profiling. Order ≥95% purity reference material for your analytical laboratory.

Molecular Formula C₂₁H₂₄D₄BrNO₄
Molecular Weight 442.38
Cat. No. B1163780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetropium Bromide-d4
Synonyms(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d4;  [7(S)-(1α,2β,4β,5α,7β)]-9-(Cyclopropylmethyl)-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatri
Molecular FormulaC₂₁H₂₄D₄BrNO₄
Molecular Weight442.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimetropium Bromide-d4: Isotopically Labeled Internal Standard for Quantitative LC–MS/MS Bioanalysis


Cimetropium Bromide-d4 (C₂₁H₂₄D₄BrNO₄, MW 442.4 g/mol) is a stable isotopically labeled analog of cimetropium bromide, featuring four deuterium atoms incorporated at the cyclopropylmethyl moiety [1]. The non-deuterated parent compound (MW 438.4 g/mol) is a semi-synthetic quaternary ammonium antimuscarinic agent derived from scopolamine, employed clinically as an antispasmodic for gastrointestinal disorders including irritable bowel syndrome [2]. As a deuterated internal standard (SIL-IS), Cimetropium Bromide-d4 is specifically designed to support accurate quantification of cimetropium bromide in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) by providing near-identical physicochemical behavior with a distinguishable mass shift [1].

Why Cimetropium Bromide-d4 Cannot Be Replaced by Non-Deuterated Analogs in Regulated Bioanalysis


In quantitative LC–MS/MS bioanalysis, the selection of an internal standard directly determines assay accuracy and regulatory acceptability. A validated method for cimetropium bromide quantification in human plasma employed scopolamine butyl bromide—a structural analog rather than a stable isotope-labeled compound—as the internal standard, achieving LLOQ of 0.2 ng/mL with intra- and inter-assay precisions of 0.70–8.54% and 1.08–4.85%, respectively [1]. However, structural analogs fail to co-elute identically with the analyte, leaving the assay vulnerable to differential matrix effects and ion suppression that vary across individual biological samples. Stable isotope-labeled internal standards such as Cimetropium Bromide-d4 are the established gold standard for quantitative LC–MS/MS analysis of drugs and metabolites in complex biological samples [2]. Importantly, deuterated ISs are not interchangeable with ¹³C/¹⁵N-labeled ISs: systematic studies have demonstrated that deuterium labeling can induce chromatographic retention time shifts and fail to compensate for matrix effects, resulting in quantitation bias [3]. The following sections provide quantitative evidence delineating precisely where Cimetropium Bromide-d4 offers measurable differentiation.

Cimetropium Bromide-d4: Comparative Quantitative Evidence for Analytical Differentiation


Stable Isotope-Labeled IS vs. Structural Analog IS: Co-Elution Fidelity and Matrix Effect Compensation

The validated LC–MS/MS method for cimetropium bromide in human plasma uses scopolamine butyl bromide (a structural analog) as the internal standard [1]. In contrast, Cimetropium Bromide-d4 is a stable isotope-labeled analog designed for near-identical chromatographic behavior. Systematic studies comparing SIL-IS to structural analogs demonstrate that SIL-ISs are the first choice for quantitative bioanalysis due to superior compensation for extraction variability and matrix effects [2]. However, deuterium-labeled ISs may exhibit unexpected behavior, including different retention times or recoveries compared to the analyte [2].

LC–MS/MS bioanalysis internal standard selection matrix effects

Deuterated vs. ¹³C/¹⁵N-Labeled Internal Standards: Retention Time Shift and Quantitative Bias

A systematic comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) SIL-ISs for LC–ESI–MS/MS quantification revealed that deuterated ISs can elute at different retention times from the target analyte, diminishing their capability to compensate for matrix effects [1]. In a head-to-head method comparison, the deuterated IS (2MHA-[²H₇]) generated urinary 2MHA concentrations that were on average 59.2% lower than those generated with the ¹³C-labeled IS (2MHA-[¹³C₆]), with a Bland–Altman bias of –59.2% (95% CI: –66.0 to –52.3) [1]. Spike accuracy experiments confirmed a negative bias of –38.4% for the deuterated IS, whereas no significant bias was observed for the ¹³C-labeled IS [1].

deuterium isotope effect matrix effect compensation quantitative bias

Non-Deuterated Parent Compound: Pharmacokinetic Parameters Requiring Accurate Quantification

The pharmacokinetic profile of cimetropium bromide was characterized in eight healthy volunteers following intravenous injection of 10 mg and oral ingestion of 200 mg [1]. After IV administration, the drug exhibits a terminal half-life of 50 ± 8 min, with urinary excretion accounting for 46 ± 2% of the administered dose [1]. After oral administration, systemic absorption is low (1–4% of the administered dose) and discontinuous, featuring two distinct phases with abrupt termination during the second phase [1].

pharmacokinetics oral bioavailability terminal half-life

Non-Deuterated Parent Compound: Comparative Antimuscarinic Potency vs. Butylscopolamine

In longitudinal muscle preparations with myenteric plexus of guinea-pig ileum, cimetropium bromide demonstrated more potent antimuscarinic effect than butylscopolamine in inhibition of contraction [1]. Notably, cimetropium exhibited differential potency across contraction modalities: it had a more potent effect on electrical field stimulation- or nicotine-induced contractions than on exogenous acetylcholine-induced contractions when compared for relative potency to atropine [1]. Superfusion experiments further revealed that cimetropium decreased labeled acetylcholine release induced by electrical field stimulation under muscarinic autoinhibition-blocked conditions [1].

antimuscarinic potency guinea pig ileum butylscopolamine

Non-Deuterated Parent Compound: Clinical Efficacy Comparison vs. Scopolamine Butylbromide

A double-blind Phase III clinical study compared cimetropium bromide (DA3177) 75 mg t.i.d. (n=97) to scopolamine butylbromide 60 mg t.i.d. (n=101) in patients with pain caused by upper urinary calculus [1]. According to patient impression, the rate of 'moderately improved' or better was significantly higher for cimetropium bromide (68.7%) than for scopolamine butylbromide (53.5%) (Wilcoxon 2-sample test: p = 0.0044) [1]. Global improvement rates were 70.1% vs. 61.4% (p = 0.0469) [1]. Adverse reaction rates were comparable (8.5% vs. 6.7%) [1].

clinical efficacy upper urinary calculus double-blind study

Cimetropium Bromide-d4: Primary Application Scenarios in Bioanalytical and Pharmaceutical Research


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Cimetropium Bromide-d4 is optimally deployed as a stable isotope-labeled internal standard in LC–MS/MS methods developed for quantifying cimetropium bromide in human plasma. Given the parent compound's low oral bioavailability (1–4%) and rapid elimination (t½ = 50 ± 8 min) [1], assays must achieve high sensitivity (LLOQ ≤ 0.2 ng/mL) with precision and accuracy within FDA/EMA acceptance criteria (±15%). The deuterated IS enables robust compensation for extraction variability and ionization fluctuations across the wide concentration range required to capture both peak plasma levels and terminal elimination phases.

Bioequivalence Studies for Generic Formulations of Cimetropium Bromide

In bioequivalence studies comparing test and reference formulations of cimetropium bromide (e.g., Alpit Tablet vs. Algiron Tablet 50 mg) [1], accurate and precise quantification of plasma concentrations is essential for establishing 90% confidence intervals for Cmax and AUC within 80–125% limits. Cimetropium Bromide-d4 provides the necessary analytical rigor to minimize variability attributable to sample preparation and instrument drift, thereby enabling reliable discrimination of true formulation differences from analytical noise.

Metabolite Identification and Drug Disposition Studies

The metabolic fate of cimetropium bromide has been investigated using constant neutral loss (CNL) and daughter ion scanning tandem mass spectrometry, which identified nine metabolites [1]. Cimetropium Bromide-d4 can serve as an internal standard in these qualitative and semi-quantitative metabolite profiling studies, enabling normalization of ion intensities across samples and facilitating relative quantification of metabolite abundance in in vitro hepatocyte incubations or in vivo plasma and urine samples.

Therapeutic Drug Monitoring (TDM) Assay Development

Although cimetropium bromide is not currently subject to routine therapeutic drug monitoring, the compound's narrow therapeutic index potential due to its antimuscarinic adverse effect profile (dry mouth, abdominal distension, constipation, nausea observed in 8.5% of patients in clinical trials) [1] may warrant TDM in specific populations. Cimetropium Bromide-d4 would be the internal standard of choice for developing robust, high-throughput LC–MS/MS assays capable of processing clinical samples with minimal matrix interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimetropium Bromide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.